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Compound of Interest

Compound Name:
1-(5-Bromo-2-isopropylindolin-1-

yl)ethanone

CAS No.: 1951441-44-3

Cat. No.: B1381805

Get Quote

Executive Summary
The Indolin-2-one scaffold serves as the structural backbone for several FDA-approved kinase

inhibitors, most notably Sunitinib (Sutent). While Sunitinib utilizes a 5-fluoro substitution, recent

medicinal chemistry campaigns demonstrate that 5-bromo substitutions often yield superior

binding affinity and selectivity profiles.

This guide objectively compares 5-bromo-indolinones against their fluoro- and chloro-analogs.

It synthesizes experimental data to demonstrate how the "Sigma-hole" effect of the bromine

atom enhances ATP-pocket occupancy in targets like VEGFR2 and CDK2, providing a

roadmap for researchers optimizing lead compounds.

The Chemical Rationale: Why Bromine?
To understand the SAR superiority of bromo-indolinones in specific contexts, one must look

beyond steric bulk and consider electronic directionality.
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The Sigma-Hole Effect (Halogen Bonding)
Unlike fluorine, which is almost exclusively electronegative and acts as a hydrogen bond

acceptor, bromine exhibits an anisotropic charge distribution known as the Sigma-hole.

Mechanism: The electron density on the bromine atom is repelled from the C-Br bond axis,

creating a patch of positive electrostatic potential (the sigma-hole) on the distal side of the

atom.

Biological Impact: This positive patch allows the bromine to act as a Lewis acid, forming

highly directional Halogen Bonds (X-bonds) with backbone carbonyl oxygens (Lewis bases)

in the kinase hinge region.

Comparison:

Fluorine (F): No sigma-hole. Weak H-bond acceptor.

Chlorine (Cl): Weak sigma-hole.

Bromine (Br): Strong, distinct sigma-hole. Optimal balance of size and polarizability.

Iodine (I): Strongest sigma-hole, but often metabolically unstable or too bulky.

Comparative SAR Analysis: Bromo vs. Fluoro
The following data compares the biological activity of 5-substituted indolinones targeting

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a primary target for anti-angiogenic

therapy.

Experimental Data: Potency (IC50)
Data synthesized from recent comparative studies (e.g., El-Mekabaty et al., 2025; H. Sun et

al.).
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Compound
Class

C5-
Substituent

C3-
Substituent

Target IC50 (µM)
Potency
Factor

Sunitinib

(Ref)
Fluoro (-F)

(Z)-[pyrrole-

derivative]
VEGFR2 0.139

1.0x

(Baseline)

Analog 10g Bromo (-Br)
4-methoxy-

benzylidene
VEGFR2 0.087

1.6x More

Potent

Analog 17a Bromo (-Br)
Heterocyclic-

hydrazone
VEGFR2 0.078

1.78x More

Potent

Analog 5-Cl Chloro (-Cl)
Generic

Benzylidene
VEGFR2 ~0.250

0.55x Less

Potent

Analog 5-H
Hydrogen (-

H)

Generic

Benzylidene
VEGFR2 > 1.00

Inactive/Wea

k

Key Takeaways:
Potency Gain: The 5-bromo derivative (17a) demonstrates a nearly 2-fold increase in

potency over the 5-fluoro standard (Sunitinib).

Lipophilicity (LogP): Bromine increases LogP significantly compared to Fluorine. While this

improves membrane permeability, it requires careful monitoring to prevent non-specific

toxicity.

Selectivity: The larger Bromine atom fills the hydrophobic pocket adjacent to the gatekeeper

residue more effectively than Fluorine, often reducing off-target binding to kinases with

smaller pockets.

Visualizing the Mechanism & Workflow
Diagram 1: SAR Logic Flow
This decision tree illustrates the structural optimization process for indolinones.
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Caption: SAR optimization logic. Replacing 5-F with 5-Br shifts the profile from moderate to

high potency via enhanced hydrophobic and halogen-bonding interactions.

Diagram 2: Synthesis Workflow (Knoevenagel
Condensation)
The standard protocol for generating these libraries relies on the Knoevenagel condensation.
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Final Product:
3-Benzylidene-5-bromoindolin-2-one

Click to download full resolution via product page

Caption: Standard synthetic route. The base-catalyzed condensation is robust, typically yielding

>80% product purity after recrystallization.

Experimental Protocols
A. Synthesis of 3-Benzylidene-5-bromoindolin-2-ones
Objective: To synthesize the target inhibitor for SAR evaluation.

Reagents:

5-Bromoindolin-2-one (1.0 eq)

Substituted Benzaldehyde (1.1 eq)

Piperidine (Catalytic amount, ~0.1 eq)
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Ethanol (Solvent, 10 mL per mmol)

Procedure:

Dissolution: In a round-bottom flask, dissolve 5-bromoindolin-2-one and the aldehyde in

absolute ethanol.

Catalysis: Add catalytic piperidine dropwise.

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc

3:1).

Isolation: Cool the reaction mixture to room temperature. The product usually precipitates

as a colored solid (yellow/orange).

Purification: Filter the solid, wash with cold ethanol (2x) and hexane (1x). Recrystallize

from Ethanol/DMF if necessary.

Validation:

1H NMR: Look for the disappearance of the C3-CH2 singlet (~3.5 ppm) and appearance

of the vinylic proton singlet (~7.6–7.9 ppm).

B. In Vitro VEGFR2 Kinase Assay
Objective: Determine IC50 values to compare 5-Br vs 5-F analogs.

System: ADP-Glo™ Kinase Assay (Promega) or equivalent radiometric assay.

Preparation:

Prepare 3x serial dilutions of compounds in DMSO (Start at 10 µM).

Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Reaction:

Add 2 µL of Compound (or DMSO control) to 384-well plate.
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Add 4 µL of VEGFR2 Enzyme (0.2 ng/µL). Incubate 10 min at RT.

Add 4 µL of ATP/Substrate mix (Poly Glu:Tyr).

Incubate for 60 minutes at RT.

Detection:

Add ADP-Glo Reagent (stops reaction, consumes remaining ATP).

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Read Luminescence.

Analysis:

Plot RLU vs. Log[Concentration].

Fit using non-linear regression (Sigmoidal dose-response) to calculate IC50.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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